Physical and chemical properties of Colletodiol
Physical and chemical properties of Colletodiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colletodiol is a naturally occurring macrodiolide that has garnered interest due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Colletodiol. Due to the limited availability of published experimental data, this guide synthesizes information from computational predictions and available literature to offer a thorough understanding of this compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of Colletodiol and its analogues.
Chemical and Physical Properties
The fundamental chemical and physical properties of Colletodiol are summarized below. It is important to note that while computational data is readily available, experimentally determined values for properties such as melting point, boiling point, and solubility are not widely published, reflecting the compound's relatively recent discovery and the limited scope of its investigation to date.
Table 1: Physical and Chemical Properties of Colletodiol
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₆ | PubChem |
| Molecular Weight | 284.30 g/mol | PubChem |
| IUPAC Name | (3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | PubChem |
| CAS Number | 21142-67-6 | PubChem |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| Optical Rotation | Not reported | - |
| Computed XLogP3 | 0.9 | PubChem |
| Computed Hydrogen Bond Donor Count | 2 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 6 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
| Computed Exact Mass | 284.12598835 | PubChem |
| Computed Monoisotopic Mass | 284.12598835 | PubChem |
| Computed Topological Polar Surface Area | 92.7 Ų | PubChem |
| Computed Heavy Atom Count | 20 | PubChem |
| Computed Formal Charge | 0 | PubChem |
| Computed Complexity | 400 | PubChem |
Spectroscopic Data
For researchers isolating or synthesizing Colletodiol, the following general spectroscopic characteristics would be anticipated based on its structure:
-
¹H NMR: Signals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, methine protons, and methyl protons would be expected. The coupling patterns would provide significant information about the stereochemistry of the molecule.
-
¹³C NMR: Resonances for carbonyl carbons, olefinic carbons, carbons attached to hydroxyl groups, and aliphatic carbons would be present.
-
IR Spectroscopy: Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ester groups, and carbon-carbon double bond (C=C) stretching would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of Colletodiol would be observed, along with fragmentation patterns characteristic of macrodiolides, such as losses of water and fragments resulting from the cleavage of the macrolide ring.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and synthesis of Colletodiol are not extensively documented in the publicly accessible scientific literature. Natural product isolation would typically involve extraction from the source organism (e.g., fungal cultures of Colletotrichum species) using organic solvents, followed by chromatographic separation techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure compound.
A generalized workflow for the isolation and characterization of a natural product like Colletodiol is depicted below.
Biological Activity and Signaling Pathways
The biological activities of Colletodiol have not been extensively investigated, and as a result, there is no information available regarding its mechanism of action or any associated signaling pathways. Preliminary studies on similar macrodiolides suggest potential for a range of biological effects, which could include antimicrobial, cytotoxic, or anti-inflammatory activities. Further research is required to determine the pharmacological profile of Colletodiol.
Should future research elucidate a specific signaling pathway affected by Colletodiol, a diagrammatic representation would be invaluable. For instance, if Colletodiol were found to inhibit a particular kinase cascade, a diagram could be constructed as follows:
Conclusion and Future Directions
Colletodiol represents a structurally intriguing natural product with untapped potential. This guide consolidates the currently available information on its physical and chemical properties. The significant gaps in experimental data, particularly concerning its spectroscopic characterization, definitive physical properties, and biological activity, highlight the need for further research.
Future investigations should prioritize the following:
-
Isolation and/or total synthesis of Colletodiol to obtain sufficient quantities for comprehensive characterization.
-
Detailed spectroscopic analysis (1D and 2D NMR, high-resolution MS, IR) to create a complete and publicly available dataset for this compound.
-
Determination of key physical properties , such as melting point, solubility in various solvents, and optical rotation.
-
Screening for a wide range of biological activities to identify potential therapeutic applications.
-
Elucidation of the mechanism of action and any relevant signaling pathways for any confirmed biological activities.
Addressing these research areas will be critical in unlocking the full potential of Colletodiol for scientific and therapeutic advancement.
